![molecular formula C29H24ClN3O5 B14863447 [4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B14863447.png)
[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate
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Overview
Description
[4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate: is a complex organic compound characterized by its unique spiroindolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiroindolinone core: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the benzyl and chloro groups: These groups are introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the spiroindolinone structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
The compound "[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate" is a complex organic molecule featuring a spirocyclic framework and chloro and methyl substituents. Compounds with similar structures often exhibit significant biological activity, suggesting potential pharmacological properties.
Predicted Biological Activities
Due to its structural features, this compound is expected to possess significant biological activity. Compounds with similar structures have demonstrated:
- Diverse pharmacological properties The presence of the indole moiety, a structural element known for its wide range of biological activities, suggests that this compound may also exhibit such properties.
- Potential for interactions The complex framework could allow interactions with biological targets, making it a candidate for drug development.
Chemical Behavior
The chemical behavior of "this compound" can be predicted based on its functional groups:
- Reactions at Functional Groups The compound is expected to undergo reactions typical of organic molecules.
- Catalysis Specific catalysts or conditions can enhance the reactivity of the functional groups.
Related Compounds
Mechanism of Action
The mechanism of action of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate involves its interaction with specific molecular targets. The spiroindolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Spiroindolinone analogs: Compounds with similar spiroindolinone cores but different substituents.
Benzyl derivatives: Compounds with benzyl groups attached to different core structures.
Chloro-substituted indoles: Indole derivatives with chloro groups at various positions.
Uniqueness
The uniqueness of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate lies in its specific combination of functional groups and its spiroindolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds known for their diverse biological activities. Its structure can be broken down into several key components:
- Benzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Chloro and methyl substituents : May influence the pharmacokinetics and biological activity.
- Spirocyclic framework : Often associated with unique mechanisms of action in biological systems.
Anticancer Activity
Studies have shown that the compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity and PARP cleavage .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Caspase activation |
Antimicrobial Activity
The compound also shows promising antimicrobial activity:
- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin and ciprofloxacin .
Bacteria | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 10 | Ampicillin: 25 µg/mL |
Escherichia coli | 15 | Ciprofloxacin: 20 µg/mL |
Neuroprotective Effects
Recent research indicates that the compound may possess neuroprotective effects:
- Neurotoxicity Models : In vivo studies using rodent models of neurodegeneration revealed that treatment with the compound resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests .
Clinical Trials
A phase I clinical trial is underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results suggest manageable toxicity profiles and encouraging signs of antitumor activity .
Mechanistic Insights
Mechanistic studies have revealed that the compound modulates several signaling pathways involved in cell survival and proliferation. Notably, it appears to inhibit the PI3K/Akt pathway, which is crucial in many cancers .
Properties
Molecular Formula |
C29H24ClN3O5 |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate |
InChI |
InChI=1S/C29H24ClN3O5/c1-15-21(30)13-12-20-25(15)31-28(37)29(20)24-23(22(32-29)14-17-6-4-3-5-7-17)26(35)33(27(24)36)18-8-10-19(11-9-18)38-16(2)34/h3-13,22-24,32H,14H2,1-2H3,(H,31,37)/t22-,23+,24-,29-/m0/s1 |
InChI Key |
PLVYGCLVPQZIFZ-MVPDCNEZSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl |
Origin of Product |
United States |
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